(2E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3-bromo-4-methoxyphenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3-bromo-4-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2/c1-25-17-8-6-13(12-14(17)20)7-9-19(24)21-11-10-18-22-15-4-2-3-5-16(15)23-18/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23)/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEARBWJIKRDNH-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCCC2=NC3=CC=CC=C3N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCCC2=NC3=CC=CC=C3N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3-bromo-4-methoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes:
Formation of Benzimidazole Moiety: Starting with o-phenylenediamine, the benzimidazole ring is formed through a condensation reaction with formic acid.
Alkylation: The benzimidazole is then alkylated using 2-bromoethylamine to introduce the ethyl linker.
Coupling with Bromo-Methoxyphenyl Group: The final step involves coupling the alkylated benzimidazole with 3-bromo-4-methoxyphenylprop-2-enoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3-bromo-4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromo group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of azido or thiocyanato derivatives.
Scientific Research Applications
(2E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3-bromo-4-methoxyphenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (2E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3-bromo-4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially inhibiting their function. The bromo-methoxyphenyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness arises from its hybrid architecture, combining a benzimidazole core with brominated and methoxylated aromatic systems. Below is a comparative analysis with key analogs:
Key Differentiators
Substituent Effects :
- The 3-bromo-4-methoxyphenyl group in the target compound provides a balance of electron-withdrawing (Br) and electron-donating (OCH₃) effects, which may enhance binding to hydrophobic pockets in biological targets compared to chlorophenyl (e.g., ) or dihydroxyphenyl (e.g., ) analogs .
- The benzimidazole-ethyl side chain offers π-π stacking and hydrogen-bonding capabilities, distinguishing it from simpler benzimidazole derivatives lacking alkyl linkers (e.g., 4-(1H-imidazol-1-yl)benzoic acid in ) .
The bromine atom may confer radiosensitizing or cytotoxic properties, as seen in halogenated aromatics . In contrast, compounds with polar substituents (e.g., dihydroxyphenyl in ) prioritize antioxidant activity, whereas the target’s bromo-methoxy groups likely shift its pharmacological profile toward enzyme inhibition or receptor modulation .
Synthetic Complexity :
- The integration of multiple functional groups (bromo, methoxy, benzimidazole) necessitates multi-step synthesis, contrasting with simpler enamide derivatives (e.g., ) . This complexity may limit scalability but enhances target specificity.
Biological Activity
The compound (2E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3-bromo-4-methoxyphenyl)prop-2-enamide, often referred to as a benzimidazole derivative, has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, including its antitumor and antimicrobial properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a benzimidazole core, which is known for its diverse biological activities. The structural formula can be represented as follows:
Key Structural Components
- Benzimidazole moiety : Contributes to the compound's biological activity.
- Bromo and methoxy substituents : Enhance solubility and potentially alter biological interactions.
Antitumor Activity
Recent studies have evaluated the antitumor efficacy of various benzimidazole derivatives, including our compound of interest. The following table summarizes findings from key studies:
Findings : The compound demonstrated significant cytotoxicity against lung cancer cell lines in both two-dimensional (2D) and three-dimensional (3D) cultures, with lower IC50 values indicating higher potency in 2D assays compared to 3D models. The mechanism involves binding to DNA, which disrupts cellular processes leading to apoptosis.
Antimicrobial Activity
The antimicrobial potential of the compound has also been assessed against various pathogens. The following table presents the results:
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Escherichia coli (Gram-negative) | 32 |
| Staphylococcus aureus (Gram-positive) | 16 |
| Saccharomyces cerevisiae (Eukaryotic model) | 64 |
Findings : The compound exhibited promising antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections.
Case Study 1: Antitumor Efficacy in Vivo
In a study published in August 2021, researchers conducted an in vivo evaluation using xenograft models of lung cancer. The results showed that treatment with the compound led to a significant reduction in tumor volume compared to control groups.
Case Study 2: Synergistic Effects with Other Agents
Another investigation explored the synergistic effects of this compound when combined with standard chemotherapeutics like doxorubicin. The combination therapy resulted in enhanced antitumor activity, indicating that this benzimidazole derivative could be a valuable addition to existing treatment regimens.
Q & A
Q. Methodological Approach :
- Use reflux conditions (80–100°C) for amide bond formation to enhance reaction kinetics.
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) to identify byproducts.
- Optimize purification via gradient column chromatography (stationary phase: silica gel; mobile phase: dichloromethane/methanol 95:5) .
Which spectroscopic techniques are most effective for characterizing structural features like the conjugated double bond and benzimidazole group?
High-resolution ¹H/¹³C NMR and FT-IR are essential for confirming the (2E)-configuration of the double bond (J = 12–16 Hz) and the presence of amide C=O stretching (~1650 cm⁻¹) . Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ peak at m/z 428.04) and bromine isotope patterns .
Q. Data Interpretation Tips :
- Compare NMR shifts of the benzimidazole protons (δ 7.2–8.1 ppm) with reference compounds to confirm substitution patterns .
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals from the bromo-methoxyphenyl group .
How can researchers assess the compound’s potential biological activity based on its structural analogs?
The bromo-methoxyphenyl and benzimidazole groups are associated with kinase inhibition and antiproliferative activity in analogs . Preliminary screening should include:
- Enzyme assays : Test inhibition of tyrosine kinases (e.g., EGFR) at 1–10 µM concentrations.
- Cellular assays : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .
Q. Experimental Design :
- Include positive controls (e.g., imatinib for kinase inhibition).
- Perform dose-response curves (0.1–100 µM) to calculate IC₅₀ values .
Advanced Research Questions
What challenges arise in resolving the crystal structure of this compound, and how can SHELX software address them?
The compound’s flexible prop-2-enamide chain and bromine atom create disorder in crystal packing, complicating X-ray refinement. SHELXL (via OLEX2 interface) is ideal for handling anisotropic displacement parameters and partial occupancy modeling .
Q. Strategies :
- Collect high-resolution data (<1.0 Å) to resolve bromine’s electron density.
- Use TWIN/BASF commands in SHELXL to model twinning in monoclinic crystals .
How can structure-activity relationship (SAR) studies be designed to explore the role of the 3-bromo-4-methoxyphenyl group?
Q. SAR Approach :
- Syntize analogs replacing bromine with Cl/F or methoxy with ethoxy.
- Test modifications in enzymatic assays to correlate substituent electronegativity with activity .
Q. Key Metrics :
- LogP values (impact on membrane permeability).
- Hammett constants (σ) to quantify electronic effects .
How should researchers resolve contradictions between computational binding predictions and experimental bioactivity data?
Discrepancies often arise from solvation effects or protein flexibility. Mitigation Steps :
- Perform molecular dynamics simulations (AMBER/CHARMM) to model ligand-protein interactions over 100 ns trajectories.
- Validate docking results (AutoDock Vina) with SPR or ITC to measure binding affinities .
What strategies are effective for analyzing purity and stability under varying storage conditions?
HPLC-MS (C18 column, acetonitrile/water gradient) detects degradation products (e.g., de-brominated species). Stability studies (40°C/75% RH for 4 weeks) identify optimal storage in amber vials at -20°C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
